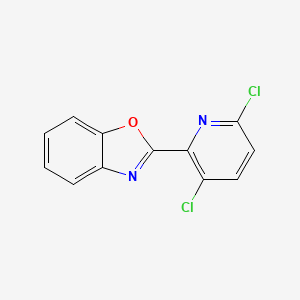![molecular formula C21H24N2O3S B5602928 4-{4-[(2-hydroxyethyl)thio]benzoyl}-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5602928.png)
4-{4-[(2-hydroxyethyl)thio]benzoyl}-5-methyl-1-(3-methylphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to the one , typically involves nucleophilic substitution reactions, reductions, and sometimes fluorination steps. A study by Mishra and Chundawat (2019) detailed the synthesis of a series of piperazine derivatives through these methods, highlighting the versatility and adaptability of piperazine chemistry in creating compounds with potential biological activities (Mishra & Chundawat, 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can significantly influence their biological activities. For example, the crystal structure of specific piperazine derivatives was determined by single-crystal X-ray diffraction, which is critical for understanding the compound's pharmacological properties. This structural information can guide the modification of molecular features to enhance biological activity or reduce toxicity (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including electrochemical syntheses which involve the oxidation of piperazine compounds in the presence of nucleophiles. These reactions can lead to the formation of new compounds with potential therapeutic applications. Amani and Nematollahi (2012) demonstrated the electrochemical synthesis of new arylthiobenzazoles from piperazine compounds, showcasing the chemical reactivity and versatility of piperazine derivatives (Amani & Nematollahi, 2012).
Scientific Research Applications
Synthesis and Potential Applications
Chemical Synthesis and Biological Activity : The compound is part of the piperazine derivatives, which have been synthesized and tested for various biological activities. For example, piperazine derivatives have been studied for their potential antimicrobial activities. Some novel 1,2,4-Triazole derivatives containing piperazine/morpholine moiety have shown promising results against microbial infections, indicating the potential use of similar compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Pharmacological Effects : Research into piperazine compounds also extends to their pharmacological applications. For instance, some derivatives have been evaluated for their anti-inflammatory, analgesic, and anticonvulsive activities. These findings suggest that compounds like 4-{4-[(2-hydroxyethyl)thio]benzoyl}-5-methyl-1-(3-methylphenyl)-2-piperazinone could have potential applications in the treatment of related conditions (Milyutin et al., 1996).
Antidepressant and CNS Activities : A novel antidepressant compound, Lu AA21004, which shares a structural similarity with piperazine derivatives, has been studied for its metabolism and potential as a treatment for major depressive disorder. This research highlights the broader therapeutic potential of piperazine derivatives in treating central nervous system disorders (Hvenegaard et al., 2012).
Electrochemical Synthesis and Applications : The electrochemical synthesis of arylthiobenzazoles, utilizing piperazine derivatives, showcases the chemical versatility and potential application of these compounds in creating new materials or pharmaceuticals with specific functions (Amani & Nematollahi, 2012).
Antimicrobial and Antiviral Research : Further extending the scope of piperazine derivatives, compounds have been synthesized and tested for their antiviral and antimicrobial activities, indicating the broad spectrum of potential applications in infectious disease treatment and prevention (Reddy et al., 2013).
properties
IUPAC Name |
4-[4-(2-hydroxyethylsulfanyl)benzoyl]-5-methyl-1-(3-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15-4-3-5-18(12-15)23-13-16(2)22(14-20(23)25)21(26)17-6-8-19(9-7-17)27-11-10-24/h3-9,12,16,24H,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAVGQPJYGMQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)SCCO)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5602863.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5602865.png)
![3-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5602870.png)
![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5602876.png)
![1-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5602878.png)
![3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid](/img/structure/B5602895.png)
![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl methyl carbonate](/img/structure/B5602898.png)

![methyl 4-[(3,4-dimethoxybenzoyl)oxy]-3-methoxybenzoate](/img/structure/B5602905.png)
![N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5602915.png)
![2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B5602922.png)
![4-({2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602943.png)
![2-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5602949.png)
![N-[2-(4-phenylpyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5602950.png)